molecular formula C15H17NO6S B176460 N-Bsmoc-L-valine CAS No. 197245-17-3

N-Bsmoc-L-valine

Cat. No.: B176460
CAS No.: 197245-17-3
M. Wt: 339.4 g/mol
InChI Key: MNIQMWXZEBFKHP-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bsmoc-L-valine typically involves the protection of the amino group of L-valine using the benzo[b]thiophene sulfone group. This protection is crucial to prevent unwanted side reactions during peptide synthesis . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize waste and improve efficiency .

Properties

IUPAC Name

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S/c1-9(2)13(14(17)18)16-15(19)22-8-11-7-10-5-3-4-6-12(10)23(11,20)21/h3-7,9,13H,8H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIQMWXZEBFKHP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428833
Record name N-Bsmoc-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-17-3
Record name N-Bsmoc-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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